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molecular formula C10H10Cl2O B8513913 2-(3-Chlorophenyl)-2-methylpropanoyl chloride

2-(3-Chlorophenyl)-2-methylpropanoyl chloride

Cat. No. B8513913
M. Wt: 217.09 g/mol
InChI Key: FEFANGBGBRYXLF-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

Diethyl malonate (3.72 mL, 24.6 mmol) in ACN (50 mL) was cooled to 0° C. MgCl2 (2.34 g, 24.6 mmol) was added, followed by addition of TEA (7.18 mL, 51.7 mmol) slowly via syringe. The mixture was stirred at 0° C. for 15 minutes before being brought to room temperature and stirred for 2.5 hours. 2-(3-Chlorophenyl)-2-methylpropanoyl chloride (5.69 g, 24.6 mmol) was dissolved in ACN (20 mL) and added to the malonate solution. The reaction mixture was then stirred at 50° C. for 16 hours. The reaction mixture was cooled to room temperature, concentrated in vacuo, and partitioned between 1M HCl and EtOAc. The aqueous layer was separated and extracted with EtOAc (2×). The combined organic layers were dried (MgSO4) and concentrated in vacuo to give the desired compound as a brown oil (8.76 g). MS (m/e)=341.2 (M+H)+.
Quantity
3.72 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
7.18 mL
Type
reactant
Reaction Step Three
Quantity
5.69 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Mg+2].[Cl-].[Cl-].[Cl:15][C:16]1[CH:17]=[C:18]([C:22]([CH3:27])([CH3:26])[C:23](Cl)=[O:24])[CH:19]=[CH:20][CH:21]=1.C([O-])(=O)CC([O-])=O>C(#N)C>[Cl:15][C:16]1[CH:17]=[C:18]([C:22]([CH3:27])([CH3:26])[C:23]([CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[O:24])[CH:19]=[CH:20][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.72 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
TEA
Quantity
7.18 mL
Type
reactant
Smiles
Step Four
Name
Quantity
5.69 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C(=O)Cl)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 50° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between 1M HCl and EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.76 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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